1,2,4,6,8-Pentachlorodibenzo-p-dioxin

概要

説明

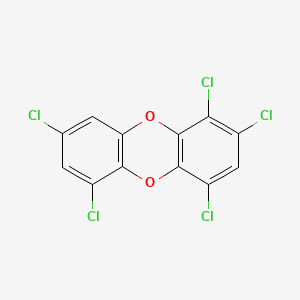

1,2,4,6,8-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD) compound characterized by its multiple chlorine atoms attached to the benzene rings of its structure

準備方法

Synthetic Routes and Reaction Conditions: 1,2,4,6,8-Pentachlorodibenzo-p-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin precursors under controlled conditions. The process typically involves the use of chlorine gas or other chlorinating agents in the presence of a catalyst, such as ferric chloride, at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound is often a by-product of manufacturing processes involving chlorinated organic compounds. These processes include the production of herbicides, pesticides, and other chlorinated chemicals. The compound can also be formed unintentionally during the incineration of waste materials containing chlorine.

化学反応の分析

Formation Pathways

PeCDD is primarily formed as a by-product in industrial processes or environmental degradation of higher chlorinated dioxins:

Thermal Condensation

Chlorophenols and their derivatives undergo condensation at elevated temperatures (200–400°C) to form PeCDD. For example, heating potassium salts of 2,3,5,6-tetrachlorophenol with copper catalysts yields hexachlorodibenzo-p-dioxins (HxCDDs), which may further degrade to PeCDD .

Photodechlorination

Ultraviolet irradiation of octachlorodibenzo-p-dioxin (OCDD) generates PeCDD via selective chlorine loss. This method is used to produce analytical standards for environmental monitoring .

Industrial By-Product

PeCDD forms unintentionally during:

-

Organochloride synthesis (e.g., herbicide production)

-

Waste incineration (especially PVC and chlorinated plastics)

Table 1: Formation Pathways

| Pathway | Conditions | Key Reactants/Precursors | Products |

|---|---|---|---|

| Thermal Condensation | 200–400°C, base catalysts (e.g., K₂CO₃) | Chlorophenols, chlorophenolates | PeCDD, HxCDDs, OCDD |

| Photodechlorination | UV light, ambient temperature | OCDD | PeCDD, tetra-/tri-CDDs |

| Incineration By-Product | High-temperature combustion | Chlorinated organic waste | PeCDD (trace quantities) |

Reductive Dechlorination

PeCDD undergoes reductive dechlorination under alkaline conditions or with reducing agents:

-

Zinc in ethanol : Removes chlorine atoms, yielding tetrachlorodibenzo-p-dioxins (TeCDDs) .

-

Alkaline hydrolysis : Treatment with KOH or NaOH in 1,3-dimethyl-2-imidazolidinone (DMI) cleaves ether bonds, producing dechlorinated phenols .

Oxidation

Limited data exist on direct oxidation, but hydroxylation via cytochrome P450 enzymes (in biological systems) generates reactive intermediates, leading to oxidative stress .

Table 2: Degradation Methods

| Reaction Type | Conditions | Major Products | Efficiency |

|---|---|---|---|

| Reductive Dechlorination | Zn/ethanol, 80°C | TeCDDs | >80% dechlorination after 24 hrs |

| Alkaline Hydrolysis | 5% NaOH in DMI, 90°C, 5 hrs | Chlorophenols, hydroxylated derivatives | Complete degradation under optimal conditions |

Substitution Reactions

Chlorine atoms in PeCDD can be replaced via nucleophilic substitution, though reactivity varies by position:

-

Position 2 and 8 : Most reactive due to lower steric hindrance .

-

Catalysts : Ferric chloride (FeCl₃) or iodine enhances substitution in polar solvents (e.g., chloroform) .

Table 3: Substitution Reactivity

| Chlorine Position | Reactivity (Relative to Position 1) | Preferred Reagents |

|---|---|---|

| 2 | High | KOtBu, DMSO |

| 4 | Moderate | NaNH₂, THF |

| 6 | Low | H₂O (hydrolysis under extreme conditions) |

Environmental and Industrial Relevance

-

Photolytic Breakdown : PeCDD degrades slowly under UV light (half-life >100 days in soil) .

-

Thermal Stability : Resists decomposition below 800°C, making incineration ineffective without advanced catalysts .

-

By-Product Mitigation : Optimizing combustion temperatures (>850°C) and using sulfur inhibitors reduce PeCDD formation in waste incinerators .

科学的研究の応用

Chemical and Environmental Research

Model Compound for Toxicology Studies

- PeCDD serves as a model compound in toxicological research due to its structural similarities with other dioxins. It is used to study the mechanisms of dioxin toxicity and the behavior of these compounds in environmental systems.

Environmental Impact Assessment

- The compound is frequently analyzed in environmental samples to assess pollution levels. Its detection is crucial for understanding the contamination of soil and water sources from industrial activities .

Table 1: Environmental Detection Methods for PeCDD

| Method | Detection Limits | Sample Types |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | ppq (parts per quadrillion) | Water, soil |

| High-Resolution Mass Spectrometry (HRMS) | ppt (parts per trillion) | Breast milk, sludge |

| Solid-Phase Microextraction (SPME) | ppb (parts per billion) | Air samples |

Biological Applications

Toxicological Studies

- Research has shown that PeCDD interacts with the aryl hydrocarbon receptor (AhR), leading to various toxic effects such as endocrine disruption and immunotoxicity. Studies focus on its carcinogenic potential and reproductive toxicity .

Case Study: Dioxin Contamination in Human Milk

- A study conducted in Italy analyzed breast milk samples for dioxin contamination, including PeCDD. The findings indicated significant levels of various dioxin congeners, raising concerns about human exposure through dietary sources .

Industrial Applications

Pollution Control Technologies

- PeCDD's presence in industrial waste has prompted investigations into cleaner production technologies. Understanding its formation during manufacturing processes aids in developing strategies to minimize emissions of dioxins from industrial sources .

Waste Management

- The compound is also studied in the context of waste incineration processes where chlorinated compounds are burned. Its formation as a by-product emphasizes the need for effective waste management practices to reduce environmental contamination .

Comparative Analysis with Other Dioxins

PeCDD's toxicity profile can be compared with other dioxins to understand its unique characteristics better.

Table 2: Toxicity Comparison of Selected Dioxins

| Compound | Toxicity Level (TEQ) | Chlorination Pattern |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Highest | 4 Chlorine Atoms |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | Moderate | 5 Chlorine Atoms |

| 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | Lower | 5 Chlorine Atoms |

作用機序

The toxic effects of 1,2,4,6,8-Pentachlorodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and the induction of enzymes that metabolize xenobiotics, ultimately causing cellular damage and toxicity.

Molecular Targets and Pathways Involved:

Aryl Hydrocarbon Receptor (AhR): Central molecular target for dioxin toxicity.

Xenobiotic Metabolism Pathways: Enzymes such as cytochrome P450s are induced, leading to the production of ROS and other reactive intermediates.

類似化合物との比較

1,2,4,6,8-Pentachlorodibenzo-p-dioxin is one of several PCDDs, each with varying degrees of chlorination and toxicity. Similar compounds include:

1,2,3,7,8-Pentachlorodibenzodioxin: Similar structure but different chlorine substitution pattern.

Heptachlorodibenzo-p-dioxin: Contains seven chlorine atoms instead of five.

Octachlorodibenzo-p-dioxin: Contains eight chlorine atoms.

Uniqueness: this compound is unique in its specific pattern of chlorine substitution, which influences its toxicological properties and environmental behavior compared to other PCDDs.

生物活性

1,2,4,6,8-Pentachlorodibenzo-p-dioxin (PeCDD) is one of the numerous polychlorinated dibenzo-p-dioxins (PCDDs), a class of compounds known for their environmental persistence and potential toxicological effects. This article examines the biological activity of PeCDD, focusing on its toxicity, mechanisms of action, and implications for human health and the environment. The findings are supported by various studies, case reports, and data tables.

Chemical Structure and Properties

This compound has a molecular formula of and features five chlorine atoms substituting hydrogen atoms in the dibenzo-p-dioxin structure. This configuration contributes to its stability and bioaccumulation potential in living organisms.

Toxicity Profile

The toxicity of PeCDD is assessed using Toxicity Equivalence Factors (TEFs), which relate its potency to that of the most toxic dioxin congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). According to the World Health Organization (WHO), PeCDD has a TEF value of 0.1, indicating it is significantly less toxic than TCDD but still poses health risks .

Table 1: Toxicity Equivalence Factors for Selected Dioxins

| Compound | TEF Value |

|---|---|

| 2,3,7,8-TCDD | 1.0 |

| 1,2,4,6,8-PeCDD | 0.1 |

| 1,2,3,7,8-PeCDD | 0.03 |

| 2,3,4,7,8-PeCDF | 0.3 |

PeCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates various signaling pathways that lead to toxic responses such as:

- Carcinogenicity : Long-term exposure to PeCDD has been implicated in various cancers due to its ability to disrupt normal cellular processes.

- Immunotoxicity : Studies have shown that PeCDD can cause thymic atrophy and suppress immune responses in animal models . This immunosuppression can lead to increased susceptibility to infections and reduced vaccine efficacy.

- Endocrine Disruption : PeCDD affects thyroid hormone levels and can interfere with reproductive health by altering hormone signaling pathways .

Case Study 1: Environmental Exposure

A notable case involved a family in Spain who developed chloracne after exposure to contaminated soil containing high levels of PeCDD. This incident highlighted the compound's potential for causing skin disorders associated with dioxin exposure .

Case Study 2: Prenatal Exposure Effects

Research conducted on mother-child pairs in industrialized regions indicated that prenatal exposure to PeCDD correlates with adverse developmental outcomes in children. Notably, lower birth weights and neurodevelopmental delays were observed in infants whose mothers had higher levels of dioxins during pregnancy .

Research Findings

Recent studies have provided insights into the specific biological effects of PeCDD:

- Metabolic Effects : In animal studies, PeCDD exposure led to decreased body weight and altered glucose metabolism due to its impact on gluconeogenesis .

- Reproductive Toxicity : Evidence suggests that PeCDD can affect reproductive health by disrupting hormone levels during critical developmental windows .

Table 2: Summary of Biological Effects Observed in Studies

特性

IUPAC Name |

1,2,4,6,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-12-9(17)5(14)3-7(16)11(12)19-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJWALZHAWITMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074095 | |

| Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-76-0 | |

| Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,8-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DF2D2O9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。